Oxypurinol

概要

説明

Oxypurinol, also known as this compound, is a potent inhibitor of the enzyme xanthine oxidase. It is the major metabolic product of allopurinol, a drug commonly used to treat gout and hyperuricemia. By inhibiting xanthine oxidase, oxipurinol reduces the production of uric acid, which can help prevent gout attacks and the formation of kidney stones .

準備方法

Synthetic Routes and Reaction Conditions

Oxypurinol can be synthesized through various methods. One common method involves the chlorination of pyrazole-3,4-dicarboxylic acid with thionyl chloride to produce an acid chloride, which is then converted into a diamide upon treatment with ammonia. Subsequent Hofmann rearrangement of the diamide in the presence of sodium hypochlorite leads to the formation of oxipurinol .

Industrial Production Methods

Industrial production of oxipurinol typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

Oxypurinol primarily undergoes oxidation and reduction reactions due to its structure. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxipurinol can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

科学的研究の応用

Oxipurinol, known also as alloxanthine, is the active metabolite of allopurinol, a xanthine oxidase inhibitor . Research into oxipurinol has explored several potential applications, especially concerning hyperuricemia and cardiovascular conditions .

Scientific Research Applications

Hyperuricemia: Oxipurinol entered phase II clinical trials in 1998 as a treatment for hyperuricemia . A multicenter, open-label, 14-week study was conducted on 90 patients intolerant to allopurinol .

Cardiovascular Applications:

- Congestive Heart Failure (CHF): Oxipurinol has been investigated for its potential benefits in patients with CHF . Cardiome initiated three smaller phase II studies to observe surrogate endpoints like cardiac output and exercise tolerance .

- EXOTIC Study: Clinical data from the EXOTIC (European Xanthine Oxidase Inhibitors Trial In Cardiac Disease) study were presented at the Heart Failure Society of America meeting in 2003 .

- EXOTIC-EF Trial: This trial (Evaluation of XanThine Oxidase Inhibition on Cardiac Ejection Fraction) aimed to assess the effects of oxipurinol on left ventricular performance in CHF patients with ischemic etiology. It was scheduled to start in early 2004 and be completed by the second quarter of the same year .

- LA PLATA Study: This study explored the effects of one month of oral oxipurinol therapy on exercise capacity and left ventricular performance. It was projected to start and finish in 2004 .

- Impact on Heart Failure: A study evaluating oxipurinol in patients with moderate-to-severe heart failure found no clinical improvements in unselected patients. However, a post-hoc analysis suggested benefits in patients with elevated serum uric acid (SUA), correlating with the degree of SUA reduction .

Endothelial Function: Oxipurinol has demonstrated the ability to improve coronary and peripheral endothelial function . Studies showed that oxipurinol could attenuate acetylcholine-induced vasoconstriction and increase coronary blood flow in patients with endothelial dysfunction .

Chronic Kidney Disease: Allopurinol, which metabolizes into oxipurinol, has shown promise in slowing down the progression of stage 3 chronic kidney disease .

Research Findings

A study on patients with symptomatic heart failure revealed that this compound did not produce clinical improvements in all patients but showed benefits in those with elevated SUA . Specifically, patients with SUA >9.5 mg/dL responded favorably to this compound, and the reduction in SUA correlated with a favorable clinical response .

Oxipurinol improved coronary and peripheral endothelial function in patients with coronary artery disease . It inhibited plasma xanthine oxidase activity and attenuated ACh-induced vasoconstriction in patients displaying endothelial dysfunction .

Research indicates that allopurinol, when metabolized into oxipurinol, may slow down the progression of stage 3 chronic kidney disease and could be administered with other medications .

Data Table

Case Studies

While specific case studies were not available in the search results, the clinical trials and studies mentioned provide a foundation for understanding oxipurinol's applications. For instance, the EXOTIC-EF trial aimed to evaluate the impact of oxipurinol on left ventricular performance, offering insights into its potential for treating heart failure . Similarly, the study on chronic kidney disease involved dividing patients into groups receiving allopurinol or a placebo to assess kidney function and serum uric acid levels .

Authoritative Insights

作用機序

Oxypurinol exerts its effects by inhibiting the enzyme xanthine oxidase. This enzyme is responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By blocking this conversion, oxipurinol reduces the levels of uric acid in the blood and urine. Elevated concentrations of oxipurinol also facilitate the incorporation of hypoxanthine and xanthine into DNA and RNA, further reducing serum uric acid concentrations .

類似化合物との比較

Similar Compounds

Allopurinol: The parent compound of oxipurinol, also an inhibitor of xanthine oxidase.

Febuxostat: Another xanthine oxidase inhibitor used to treat gout and hyperuricemia.

Topiroxostat: A newer xanthine oxidase inhibitor with similar applications.

Uniqueness

Oxypurinol is unique due to its long plasma half-life compared to allopurinol, making it effective for longer durations. its poor absorption from the gastrointestinal tract limits its use as a standalone drug. It is often used in patients who are intolerant to allopurinol .

生物活性

Oxypurinol, the active metabolite of allopurinol, is primarily recognized for its role as a xanthine oxidase (XO) inhibitor, which is crucial in managing hyperuricemia and gout. This article delves into the biological activities of this compound, emphasizing its pharmacokinetics, mechanisms of action, clinical implications, and relevant case studies.

This compound functions as a competitive inhibitor of xanthine oxidase, an enzyme that catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting XO, this compound effectively reduces uric acid production, thereby lowering serum urate levels. However, recent studies suggest that this compound exhibits weaker inhibition compared to allopurinol itself, particularly in vivo settings. It has been shown that this compound only weakly inhibits the conversion of hypoxanthine to xanthine and does not significantly affect feedback inhibition of de novo purine synthesis .

Pharmacokinetics

The pharmacokinetics of this compound reveal significant variability influenced by renal function and concomitant medications. A study indicated that plasma this compound concentrations between 15.2–22.8 mg/L are necessary to achieve effective urate-lowering effects in gout patients. The clearance rates vary markedly based on renal impairment: normal (1.8 L/h), mild (0.6 L/h), moderate (0.3 L/h), and severe (0.18 L/h) impairment .

Table 1: this compound Clearance Rates Based on Renal Function

| Renal Function | Clearance Rate (L/h) |

|---|---|

| Normal | 1.8 |

| Mild Impairment | 0.6 |

| Moderate Impairment | 0.3 |

| Severe Impairment | 0.18 |

Clinical Studies and Findings

- Hepatic Injury Reduction : A study demonstrated that this compound reduces hepatic injury by mitigating oxidative stress without directly altering the oxidant effects within hepatocytes. This suggests a protective role against free radical damage in liver cells .

- Gout Management : In gout patients, this compound administration resulted in significant reductions in serum uric acid levels; however, higher doses were required compared to allopurinol to achieve similar effects .

- Genetic Variability : Research indicates that genetic factors influencing urate transporters can affect this compound clearance rates. For instance, variations in the ABCG2 and NPT1 transporters were associated with increased clearance rates by approximately 24% and 22%, respectively .

- Cardiovascular Implications : A randomized controlled trial investigated the effects of allopurinol (and by extension this compound) on endothelial function in chronic heart failure patients. Results showed improved endothelial function and reduced oxidative stress markers following treatment with allopurinol .

Case Studies

- Chronic Kidney Disease (CKD) : In patients with CKD, this compound has been observed to slow the progression of kidney disease when administered alongside other medications for managing hypertension and hyperuricemia .

- Allopurinol Hypersensitivity Syndrome : A case-control study identified CKD as a significant risk factor for developing hypersensitivity reactions to allopurinol, highlighting the importance of careful monitoring when prescribing this compound in this population .

特性

IUPAC Name |

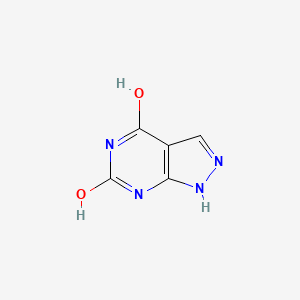

1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNFUBHNUDHIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035209 | |

| Record name | Oxypurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Oxypurinol inhibits the enzyme xanthine oxidase, blocking the conversion of the oxypurines hypoxanthine and xanthine to uric acid. Elevated concentrations of oxypurine and oxypurine inhibition of xanthine oxidase through negative feedback results in a decrease in the concentrations of uric acid in the blood and urine. Oxypurinol also facilitates the incorporation of hypoxanthine and xanthine into DNA and RNA, resulting in further reductions of serum uric acid concentrations. | |

| Record name | Oxypurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2465-59-0 | |

| Record name | Oxypurinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxypurinol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxypurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxypurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxypurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxipurinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPURINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97OZE5068 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of oxipurinol?

A1: Oxipurinol acts as a xanthine oxidase inhibitor, effectively blocking the conversion of hypoxanthine to xanthine and ultimately to uric acid. [, , , , , ] This inhibition occurs through direct binding of oxipurinol to the molybdenum cofactor (MoCo) in the active site of xanthine oxidase. []

Q2: How does oxipurinol's mechanism of action translate to its therapeutic effect in treating gout?

A2: By inhibiting xanthine oxidase, oxipurinol reduces the production of uric acid, a key contributor to the painful joint inflammation characteristic of gout. [, , , ]

Q3: Does oxipurinol have any other effects on purine metabolism beyond inhibiting xanthine oxidase?

A3: Yes, research suggests that oxipurinol, particularly at higher concentrations, may also inhibit de novo purine synthesis, although the exact mechanism remains unclear. [] Additionally, oxipurinol, likely through its ribonucleotide metabolites, inhibits orotidine 5'-phosphate decarboxylase, an enzyme involved in pyrimidine synthesis. [, , , ]

Q4: How does the presence of xanthine affect oxipurinol's inhibitory action?

A4: Interestingly, the presence of xanthine appears to be necessary for both oxipurinol and allopurinol to exert their inhibitory effect on xanthine oxidase. In the absence of xanthine, only allopurinol demonstrates inhibitory activity. []

Q5: What is the molecular formula and weight of oxipurinol?

A5: The molecular formula of oxipurinol is C5H4N4O2, and its molecular weight is 152.11 g/mol. []

Q6: Are there any notable spectroscopic characteristics of oxipurinol?

A6: Mass spectrometry and infrared spectroscopy have been utilized to characterize oxipurinol and differentiate it from related compounds like allopurinol, hypoxanthine, and xanthine. [] These techniques provide valuable information about the compound's structure and fragmentation patterns.

Q7: How is oxipurinol absorbed and distributed in the body?

A7: Oxipurinol is well-absorbed after oral administration, particularly when administered as a rapid-release preparation of oxipurinol sodium. [] It is primarily eliminated via the kidneys. []

Q8: How is oxipurinol metabolized and excreted?

A8: Unlike allopurinol, oxipurinol is not extensively metabolized in the body. [, , ] It is primarily excreted unchanged in the urine. [, , ]

Q9: What is the half-life of oxipurinol?

A9: The reported half-life of oxipurinol ranges from 13.6 to 49.91 hours, depending on factors like dosage form and individual patient characteristics. [, , ]

Q10: How does renal function impact oxipurinol pharmacokinetics?

A10: Oxipurinol clearance is significantly reduced in individuals with renal impairment, leading to its accumulation and increasing the risk of toxicity. [, , , , , ]

Q11: What in vitro models have been used to study oxipurinol's effects?

A11: Researchers have utilized various in vitro models, including human lymphoblast cell lines, [] rat tissues (small intestine and Jensen sarcoma), [] and human tumor cell lines (WiDR, T-47, and Hec-1A) [] to investigate the biochemical and cellular effects of oxipurinol.

Q12: What have in vivo studies revealed about oxipurinol's efficacy in treating hyperuricemia?

A12: In vivo studies, including those in humans, have demonstrated that oxipurinol effectively lowers uric acid levels in individuals with hyperuricemia, particularly when plasma oxipurinol concentrations reach a therapeutic range of 30-100 μmol/l. [, , ]

Q13: Are there any animal models used to study the effects of oxipurinol?

A13: Rat models have been employed to investigate the impact of oxipurinol on various physiological processes, including pyrimidine synthesis, [] 5-fluorouracil activation, [] and pancreatitis. []

Q14: What analytical techniques are commonly used to measure oxipurinol concentrations?

A14: High-performance liquid chromatography (HPLC) with UV detection is a widely used method for quantifying oxipurinol in biological samples like plasma and urine. [, , , , , , ]

Q15: Are there alternative analytical methods for oxipurinol determination?

A15: Yes, enzymatic inhibition assays utilizing the inhibitory effect of oxipurinol on xanthine oxidase, with fluorogenic substrates like 2-amino-4-hydroxypteridine, have also been developed. [] Additionally, surface plasmon resonance imaging (SPRi) has shown promise for detecting oxipurinol in water samples. []

Q16: How stable is oxipurinol under various conditions?

A16: While specific stability data was not detailed in the provided research, oxipurinol is generally considered stable under typical storage conditions.

Q17: What formulation strategies have been explored to enhance oxipurinol's therapeutic profile?

A17: Researchers have investigated the use of rapid-release formulations of oxipurinol sodium [] and controlled-release allopurinol formulations [, ] to achieve sustained therapeutic levels of oxipurinol and improve patient compliance.

Q18: What are the potential side effects associated with oxipurinol?

A18: Oxipurinol, particularly when it accumulates in individuals with renal impairment, can cause side effects, including skin reactions, liver toxicity, and bone marrow suppression. [, , , ]

Q19: Are there any known drug interactions with oxipurinol?

A19: While not specifically addressed in the provided research, oxipurinol's metabolism and excretion pathways suggest potential interactions with drugs that are also renally cleared or those metabolized by similar enzymatic pathways. []

Q20: What are some promising areas of future research related to oxipurinol?

A20: Future research could focus on:

- Optimizing oxipurinol delivery systems to enhance its bioavailability and target specific tissues. []

- Developing novel xanthine oxidase inhibitors with improved safety and efficacy profiles, drawing on the understanding of oxipurinol's binding interactions. []

- Further elucidating the role of oxipurinol in pyrimidine synthesis and exploring its therapeutic potential in other diseases beyond gout. [, , ]

- Investigating the potential use of oxipurinol as a biomarker for wastewater contamination in environmental monitoring. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。